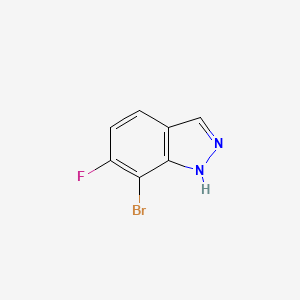

7-Bromo-6-fluoro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

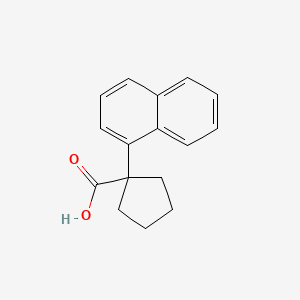

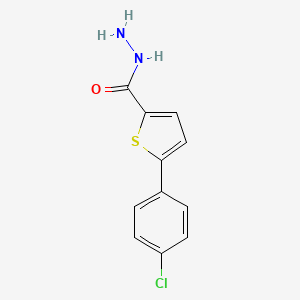

7-Bromo-6-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . It is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole derivatives have been synthesized and evaluated for various activities .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.9±0.1 g/cm3 and a boiling point of 332.2±22.0 °C at 760 mmHg .Applications De Recherche Scientifique

Enzyme Inhibition and Antimicrobial Activity

- Lactoperoxidase Inhibition : 7-Bromo-1H-indazole, among other indazole derivatives, has been studied for its inhibitory effects on bovine milk lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. Indazoles showed strong inhibitory activity, suggesting potential applications in modulating LPO-related biological processes or developing antimicrobial strategies (Köksal & Alım, 2018).

Synthesis and Structural Analysis

- Regioselective Bromination and Arylation : Research has developed methods for regioselective bromination of 4-substituted 1H-indazoles, including 7-bromo variants, followed by palladium-catalyzed Suzuki–Miyaura cross-coupling arylation. This process yields a series of C7-arylated 4-substituted 1H-indazoles, underlining the compound's utility in organic synthesis and drug development (Boujdi et al., 2021).

Fluorophore Development and Imaging Applications

- Near-Infrared Probe for Mitochondria : A study outlined the synthesis of Indazo-Fluors, biheteroaryl fluorophores, through oxidative C-H/C-H cross-coupling of 2H-indazoles with electron-rich heteroarenes. These compounds, including those based on 7-fluorinated indazole derivatives, exhibit tunable full-color emissions. Specifically, a near-infrared (NIR) fluorophore was developed for bright and photostable mitochondria imaging in living cells, showcasing the potential of 7-Bromo-6-fluoro-1H-indazole derivatives in biomedical imaging (Cheng et al., 2016).

Anticancer and Antiproliferative Effects

- Anticancer Agents Development : Research into 6-aminoindazole derivatives, including those related to this compound, has identified compounds with significant antiproliferative activity against human cancer cell lines. This suggests the scaffold's potential in the development of novel anticancer agents (Hoang et al., 2022).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

7-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been used in the preparation of histone deacetylase inhibitors , which are a class of compounds that have a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents .

Mode of Action

It is known that indazole-containing compounds can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular processes such as cell growth and survival. Therefore, it is plausible that this compound may interact with its targets, leading to changes in these processes.

Analyse Biochimique

Biochemical Properties

Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole compound and the biomolecules it interacts with.

Cellular Effects

Indazole-containing compounds have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole-containing compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

7-bromo-6-fluoro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMAPTXKUFDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)